S-(2,5-二羟基苯基)硫代硫酸钾

描述

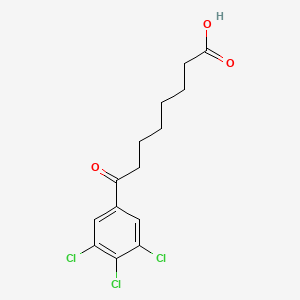

Potassium S-(2,5-dihydroxyphenyl) thiosulfate is a chemical compound that belongs to the class of thiosulfonates. Thiosulfonates are characterized by the presence of an S-S(O)_2 bond and are known for their biological activity, particularly when functional groups are present in the aliphatic chain. The presence of hydroxy groups in thiosulfonates like potassium S-(2,5-dihydroxyphenyl) thiosulfate increases their solubility in water, which can be advantageous for various applications .

Synthesis Analysis

The synthesis of thiosulfonates can be achieved through different methods. One approach involves the BF3·OEt2-mediated disproportionate coupling reaction of sodium sulfinates, which allows for the formation of symmetrical and unsymmetrical thiosulfonates. This method has been found to yield thiosulfonates in moderate to excellent yields and can be scaled up for gram-scale reactions. It also offers a pathway for the one-pot synthesis of sulfone and sulfonamide using thiosulfonate as an intermediate . Another method for synthesizing thiosulfonates with functional groups involves the reaction of alkali metal thiosulfonates with oxiranes, which has been demonstrated to yield S-(2-hydroxy-3-chloropropyl) thiosulfonates .

Molecular Structure Analysis

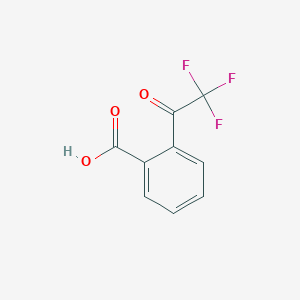

The molecular structure of potassium S-(2,5-dihydroxyphenyl) thiosulfate would include the central thiosulfonate moiety, characterized by the S-S(O)_2 bond. The presence of the 2,5-dihydroxyphenyl group suggests that there are hydroxyl functional groups attached to the benzene ring, which could influence the reactivity and properties of the molecule. However, the specific molecular structure analysis is not detailed in the provided papers .

Chemical Reactions Analysis

Thiosulfonates can undergo various chemical reactions due to their reactive S-S(O)_2 bond. The BF3·OEt2-mediated reaction mentioned earlier involves the formation of a thiyl radical and sulfonyl radical via sulfinyl radical disproportionation, which is a key step in the synthesis of thiosulfonates . Additionally, the reaction of alkali metal thiosulfonates with oxiranes leading to the opening of the oxirane ring indicates that thiosulfonates can act as nucleophiles in ring-opening reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium S-(2,5-dihydroxyphenyl) thiosulfate are not explicitly discussed in the provided papers. However, it can be inferred that the solubility of thiosulfonates in water is enhanced by the presence of hydroxy groups, which is relevant for potassium S-(2,5-dihydroxyphenyl) thiosulfate due to its dihydroxyphenyl component. The reactivity of thiosulfonates, as demonstrated by the synthesis methods and chemical reactions, suggests that they can be versatile intermediates in organic synthesis .

科学研究应用

肥皂和工业分析中的钾

Miller 和 Andrews (1949) 描述了一种测定肥皂和苛性液中钾的方法,强调了钾分析的工业重要性。该方法包括将钾沉淀为 KIO4 并用标准硫代硫酸钠滴定释放的碘。这种方法因其灵敏度、成本效益和适用于大规模分析而著称,这可能与处理钾化合物(包括 S-(2,5-二羟基苯基)硫代硫酸钾)的行业相关(Miller & Andrews, 1949)。

农业中的钾

Römheld 和 Kirkby (2010) 回顾了农业中钾的未来研究需求,讨论了钾在土壤、植物生理和营养中的作用。这篇综述可以提供背景知识,以了解 S-(2,5-二羟基苯基)硫代硫酸钾如何影响农业实践,特别是在植物健康和抗逆性方面(Römheld & Kirkby, 2010)。

矿物加工中的硫代硫酸盐浸出

Aylmore 和 Muir (2001) 讨论了在金银浸出中使用硫代硫酸盐,这是一种无毒的氰化替代品。这项研究可以提供对硫代硫酸盐化合物(如 S-(2,5-二羟基苯基)硫代硫酸钾)在矿物加工和回收中的化学性质和潜在应用的见解(Aylmore & Muir, 2001)。

高血压中的硫化氢

Van Goor 等人 (2016) 探讨了硫化氢 (H2S) 及其代谢产物硫代硫酸盐的降压特性。这项研究可能间接涉及硫代硫酸盐化合物的生化和治疗研究应用,突出了它们在医学研究中的潜力(Van Goor 等,2016)。

土壤中的钾解溶菌

Etesami、Emami 和 Alikhani (2017) 讨论了钾解溶菌 (KSB) 如何将不溶性钾转化为植物可吸收的形式。了解此类细菌与钾化合物之间的相互作用可能与 S-(2,5-二羟基苯基)硫代硫酸钾的农业应用相关(Etesami、Emami 和 Alikhani,2017)。

属性

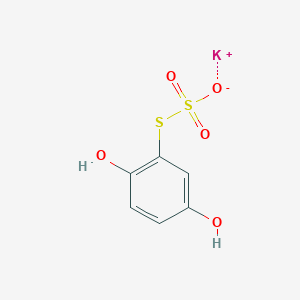

IUPAC Name |

potassium;1,4-dihydroxy-2-sulfonatosulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S2.K/c7-4-1-2-5(8)6(3-4)12-13(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYFYFKMTXKQID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)SS(=O)(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635562 | |

| Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

potassium S-(2,5-dihydroxyphenyl) thiosulfate | |

CAS RN |

88891-36-5 | |

| Record name | Potassium S-(2,5-dihydroxyphenyl) sulfurothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。